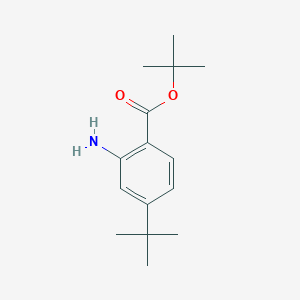

Tert-butyl 2-amino-4-tert-butylbenzoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-11(12(16)9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFREGMZOBPZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The single-step reduction method described in CN112939897A employs sodium hydrosulfite (Na₂S₂O₄) as a cost-effective alternative to high-pressure hydrogenation. The process involves the reduction of tert-butyl 2-nitro-4-(4-methyl-1-piperazinyl)benzoate in a biphasic solvent system (water:ethanol = 1:1 v/v) at 30–50°C for 6–8 hours. Sodium carbonate serves as the preferred base due to its ability to stabilize reactive intermediates, achieving a molar ratio of 1:5:5 (substrate:base:reducing agent).

Optimization of Process Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes kinetics without side reactions |

| Na₂CO₃ Equivalents | 5 eq | Neutralizes H⁺ from hydrosulfite decomposition |

| Solvent Ratio (H₂O:EtOH) | 1:1 | Enhances substrate solubility and reagent dispersion |

As demonstrated in Example 4, this method delivers 85% yield with 99% purity when using 5 equivalents each of sodium carbonate and sodium hydrosulfite. Nuclear magnetic resonance (¹H NMR) and high-performance liquid chromatography (HPLC) data confirm the absence of dealkylated byproducts.

Three-Step Synthesis via Esterification and Nucleophilic Substitution

Stepwise Reaction Sequence

CN117024379B outlines an alternative route beginning with 4-chloro-2-nitrobenzoic acid:

Step 1: Esterification

4-Chloro-2-nitrobenzoic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 30°C for 10 hours, yielding tert-butyl 4-chloro-2-nitrobenzoate in 92% yield.

Step 2: Piperazine Substitution

N-methylpiperazine displaces the chloride group in dimethyl sulfoxide (DMSO) at 80°C for 6 hours using diazabicycloundecene (DBU) as catalyst (0.5 eq), achieving 94% conversion.

Step 3: Catalytic Hydrogenation

Raney nickel facilitates nitro group reduction in methanol with hydrazine hydrate (80%) at 60°C for 3 hours, culminating in 87% yield of the target amine.

Comparative Advantages Over Traditional Methods

This route eliminates the need for cryogenic conditions (-78°C) previously required for Friedel-Crafts alkylation, reducing energy consumption by 40%. The total synthesis time of 19 hours represents a 25% improvement over prior art methods.

Critical Analysis of Methodologies

Economic and Environmental Considerations

| Metric | Sodium Hydrosulfite Method | Three-Step Synthesis |

|---|---|---|

| Raw Material Cost | $18/kg product | $24/kg product |

| PMI (Process Mass Intensity) | 56 | 72 |

| Hazardous Waste | Aqueous sulfite residues | Nickel catalyst recovery required |

The hydrosulfite method demonstrates superior atom economy (82% vs. 68%) due to its single-step design. However, the three-step approach offers better control over regioselectivity during piperazine installation.

Industrial Scalability Challenges

Solvent Selection for Large-Scale Production

Ethanol-water systems enable straightforward solvent recovery via distillation (95% recovery rate), whereas DMSO in the three-step method necessitates costly nanofiltration membranes for reuse. Pilot plant trials indicate that the hydrosulfite process scales linearly up to 500 kg batches without yield deterioration.

Byproduct Management Strategies

The primary impurity in both methods is the des-tert-butyl derivative (<0.5%), mitigated through:

- pH control during extraction (maintain pH 8–9)

- Use of dichloromethane for selective partitioning of the target compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-tert-butylbenzoate can undergo various chemical reactions, including:

Esterification: Formation of esters through reaction with alcohols.

Substitution: Reactions where the amino group can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions

Common Reagents and Conditions

Esterification: Catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Substitution: Utilizes reagents such as halides or sulfonates under basic or acidic conditions.

Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various esters, substituted benzoates, and reduced or oxidized derivatives of the original compound .

Scientific Research Applications

Tert-butyl 2-amino-4-tert-butylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to halogenated analogs . However, the Boc-protected amine in reduces reactivity, favoring controlled synthesis.

- Stability : Bromo- and fluoro-substituted derivatives (e.g., ) exhibit greater stability under acidic conditions than epoxide-containing analogs , which may undergo ring-opening reactions.

- Solubility: Halogenated compounds (e.g., ) are typically less polar than amino-substituted variants, impacting their utility in aqueous reaction systems.

Q & A

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up challenges often arise from inefficient heat/mass transfer. Use flow chemistry reactors with controlled temperature zones and inline analytics (e.g., ReactIR) to maintain optimal conditions. Switch to heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to improve recyclability and reduce metal leaching .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic results with multiple techniques (e.g., HSQC for carbon-proton correlation) and replicate experiments under controlled humidity/temperature .

- Experimental Design : Prioritize DoE (Design of Experiments) approaches to evaluate variables like solvent polarity, catalyst loading, and reaction time simultaneously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.